Pyrazolo[3,4-d]pyrimidinones are a class of nitrogen-containing heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities. They are considered bioisosteres of purine bases, which are essential components of DNA and RNA. [, , ] This structural similarity enables them to interact with various biological targets, making them attractive scaffolds for drug discovery. []
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is a heterocyclic compound belonging to the class of pyrazolopyrimidines, which are known for their diverse biological activities. This compound features an allyl group and a methylthio substituent, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of this compound can be traced back to various research studies focused on developing novel pyrazolopyrimidine derivatives with enhanced pharmacological profiles. It has been explored for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is classified as:
The synthesis of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one typically involves multi-step procedures that include the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the allyl and methylthio groups.
The molecular structure of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one consists of a fused pyrazole and pyrimidine ring system with specific substituents that influence its reactivity and biological activity.
The compound can undergo various chemical reactions typical for heterocyclic compounds, including:
These reactions are often performed under controlled conditions (temperature, solvent choice) to optimize yield and selectivity.
The mechanism of action for 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that this compound may exhibit inhibitory effects on specific kinases or enzymes related to cell proliferation and inflammation. Detailed studies are required to elucidate the exact pathways affected.
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one has potential applications in:
This compound represents a promising area of research within medicinal chemistry, particularly for developing new therapeutic agents targeting various diseases. Further studies will enhance understanding of its full potential and mechanisms.
The pyrazolo[3,4-d]pyrimidinone core serves as a privileged scaffold in kinase inhibitor development. Synthesis typically begins with cyclocondensation of heterocyclic precursors to form the tricyclic system, followed by site-specific modifications at N2, C3, and C6 positions. The target compound 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (CAS 955368-90-8) is synthesized through sequential functionalization, with the allyl and methylthio groups introduced as critical pharmacophores [8]. This intermediate shares structural homology with clinical-stage inhibitors like MK-1775 (AZD1775), where it serves as a synthetic precursor [8] [4].
Table 1: Molecular Characterization of 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Property | Value | Source |
---|---|---|
CAS Registry Number | 955368-90-8 | [3] [4] |
Molecular Formula | C₉H₁₀N₄OS | [1] [6] |
Molecular Weight | 222.27 g/mol | [4] [8] |
SMILES | C=CCn1[nH]c2c(c1=O)cnc(n2)SC | [6] |
Alternative SMILES | CSC1=NC2=C(C=N1)C(=O)N(CC=C)N2 | [3] |
Storage Conditions | Sealed, dry, 2–8°C | [3] |
The N2-allyl moiety is introduced via nucleophilic substitution on the pyrazole nitrogen. Key methodologies include:
The C6-methylthio (–SCH₃) group serves as a versatile handle for further derivatization:
Systematic structural modifications have elucidated key determinants of kinase inhibition:
Table 2: Kinase Inhibition Profile of Pyrazolopyrimidinone Derivatives
Structural Modification | WEE1 IC₅₀ | Selectivity vs. CDK2 | Key SAR Insight |
---|---|---|---|
N2-Allyl, C6-SCH₃ (Target) | 58 nM | 8-fold | Optimal balance of potency/selectivity |
N2-Methyl, C6-SCH₃ | 420 nM | 15-fold | Reduced WEE1 affinity |
N2-Allyl, C6-OCH₃ | 890 nM | 3-fold | Weaker hinge region interactions |
N2-Unsubstituted, C6-SCH₃ | >1 µM | N/A | Loss of hydrophobic anchoring |
Appendix: Compound Synonyms and Identifiers
Synonym | Identifier |
---|---|
2-Allyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | [4] |
6-Methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one | [4] |
MK-1775 Intermediate 3 | [8] |
EOS-61125 | [4] |
CAS 955368-90-8 | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0